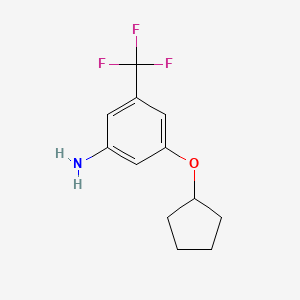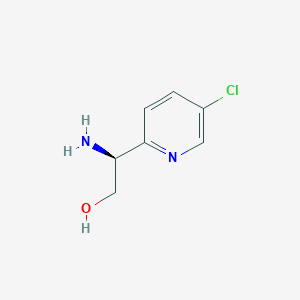![molecular formula C11H19NO6 B12086669 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid typically involves the protection of the amino group of 3-methyl-L-glutamic acid with a tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids, including (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 3-methyl-L-glutamic acid.
Substitution: Boc-protected derivatives with different functional groups.
Scientific Research Applications
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
(3R)-N-(tert-Butyloxycarbonyl)-L-glutamic Acid: Similar structure but without the methyl group.
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-D-glutamic Acid: Enantiomer of the compound.
Uniqueness
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is unique due to the presence of both the Boc protecting group and the methyl group, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
InChI Key |
FATXSXNMPLAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



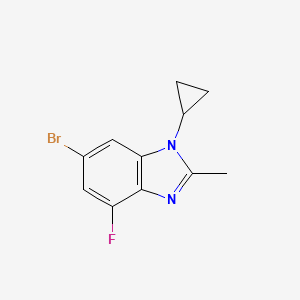
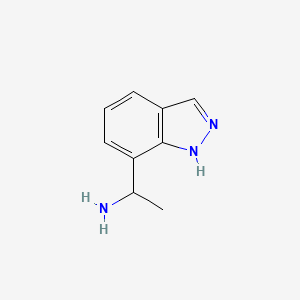
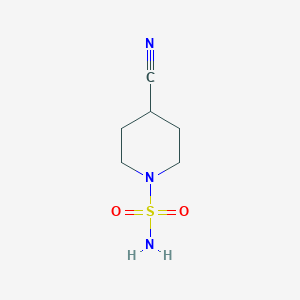
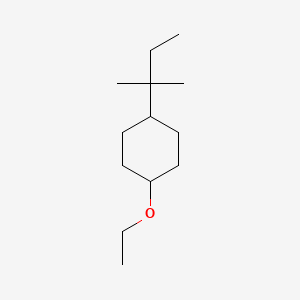
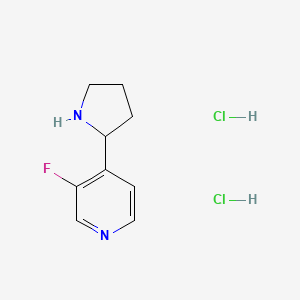
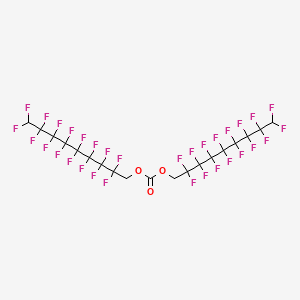
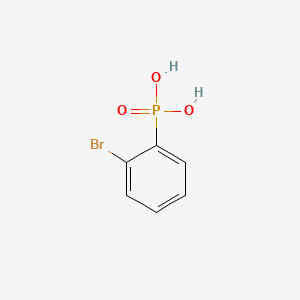
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)

